Phthalimide, N-((cyanonitroamino)methyl)-

Description

Historical Context and Evolution of Phthalimide (B116566) Chemistry in Organic Synthesis

The journey of phthalimide chemistry began in the late 19th century. A pivotal moment in its history was the development of the Gabriel synthesis by German chemist Siegmund Gabriel in 1887. This reaction provided a reliable method for converting primary alkyl halides into primary amines, a fundamental transformation in organic synthesis. The classical Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the desired primary amine. organic-chemistry.orgyoutube.com This method elegantly solved the common problem of over-alkylation that occurs when ammonia (B1221849) is used directly, which often leads to mixtures of primary, secondary, and tertiary amines. youtube.com

Over the decades, the Gabriel synthesis has been refined and adapted, solidifying the role of phthalimide as a crucial reagent for amine synthesis. organic-chemistry.org Beyond this classical application, the field of phthalimide chemistry has expanded dramatically. Researchers have developed numerous novel methods for the synthesis of the phthalimide core itself and for its N-functionalization. Modern synthetic strategies include metal-catalyzed reactions, such as those using palladium or copper, which allow for the construction of N-substituted phthalimides from various precursors under diverse conditions. nih.govrsc.orgrsc.org Other innovative approaches include multicomponent reactions and methods utilizing microwave irradiation to improve efficiency and yield. researchgate.netorganic-chemistry.org This continuous evolution has transformed the phthalimide scaffold from a simple amine precursor into a versatile platform for constructing complex molecular architectures.

Significance of the Phthalimide Moiety as a Versatile Synthetic Intermediate and Structural Scaffold in Chemical Research

The phthalimide moiety is a cornerstone in synthetic and medicinal chemistry due to its unique combination of stability, reactivity, and structural properties. Its utility as a synthetic intermediate extends far beyond the Gabriel synthesis. Phthalimide and its derivatives are used as precursors for a variety of important chemicals, including anthranilic acid, which is used to make azo dyes and saccharin. wikipedia.org In peptide synthesis, the phthalimide group serves as an effective protecting group for amines, preventing racemization and unwanted side reactions. organic-chemistry.org

The structural significance of the phthalimide scaffold is particularly evident in the field of medicinal chemistry. The rigid, planar, and hydrophobic nature of the phthalimide ring system allows it to interact with biological targets, making it a privileged scaffold in drug design. nih.govmdpi.com A multitude of N-substituted phthalimides have been synthesized and investigated for a broad spectrum of biological activities. researchgate.net These include applications in pharmaceuticals, agrochemicals, polymers, and dyes. nih.gov The prevalence of the phthalimide core in numerous bioactive molecules highlights its importance as a foundational structure for the development of new chemical entities. mdpi.com

Table 1: Applications of N-Substituted Phthalimides in Various Fields

| Field | Application / Activity | Example Compound Classes / Derivatives |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, Anti-cancer, Antimicrobial, Anticonvulsant | Lenalidomide, Apremilast, various experimental agents |

| Agrochemicals | Fungicides, Pesticides | Folpet |

| Organic Synthesis | Primary amine synthesis, Protecting group for amines | Potassium Phthalimide, N-Alkylphthalimides |

| Material Science | Polymers, Dyes | Components of high-performance polymers and pigments |

Structural Peculiarities and Academic Research Interest in Diverse N-Substituted Phthalimides

The chemical behavior and utility of phthalimides are rooted in their distinct structural features. The two carbonyl groups flanking the nitrogen atom are strongly electron-withdrawing, which renders the N-H proton in unsubstituted phthalimide significantly acidic (pKa ≈ 8.3). wikipedia.org This acidity is crucial for the Gabriel synthesis, as it allows for easy deprotonation to form the nucleophilic phthalimide anion. youtube.comwikipedia.org

The hydrophobicity conferred by the phthalimide core is another key feature, enhancing the ability of these molecules to cross biological membranes. nih.govmdpi.com The planar geometry of the phthalimide ring system also plays a role in its interaction with biological macromolecules. youtube.com Academic research is continuously exploring new synthetic routes to access novel N-substituted phthalimides and to study their photochemical reactions, their potential as catalysts, and their application in materials science, such as in polymers for organic batteries. nih.govacs.org

Table 2: Key Structural Features of the Phthalimide Moiety

| Feature | Description | Chemical Significance |

|---|---|---|

| Fused Ring System | Aromatic benzene (B151609) ring fused to a five-membered dicarboximide ring. | Provides a rigid, planar, and stable scaffold. |

| Flanking Carbonyls | Two C=O groups adjacent to the imide nitrogen. | Strongly electron-withdrawing; increases acidity of N-H proton. |

| Acidity of N-H Proton | The proton on the nitrogen of unsubstituted phthalimide is acidic (pKa ≈ 8.3). | Facilitates deprotonation to form a potent nucleophile for N-substitution reactions. |

| Hydrophobicity | The core structure is largely nonpolar. | Enhances the ability to cross biological membranes, a key feature in drug design. |

Overview of the Target Compound: Phthalimide, N-((cyanonitroamino)methyl)-, within the Broader Class of N-Substituted Phthalimides

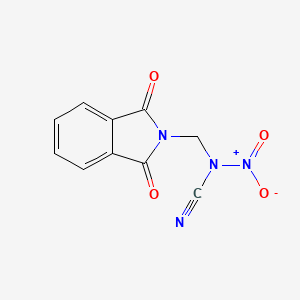

The specific compound of interest, Phthalimide, N-((cyanonitroamino)methyl)- , represents a unique entry within the vast family of N-substituted phthalimides. Based on a review of available scientific literature, this particular compound is not widely documented, suggesting it may be a novel or specialized chemical entity.

Structurally, its name indicates a standard phthalimide core where the imide nitrogen is bonded to a methyl group (-CH₂-). This methyl group is, in turn, substituted with a cyanonitroamino group (-N(CN)(NO₂) ). The N-substituent is therefore highly functionalized, containing both a cyano (-C≡N) and a nitro (-NO₂) group attached to the same nitrogen atom.

This compound fits squarely within the class of N-substituted phthalimides, sharing the fundamental isoindole-1,3-dione scaffold. However, the nature of its N-substituent sets it apart. The presence of the cyano and, particularly, the nitramino (-NHNO₂) functionality is noteworthy. Nitramine groups are a defining feature of many energetic materials. While no specific research on the synthesis or properties of Phthalimide, N-((cyanonitroamino)methyl)- is readily available, its structure suggests a potential academic interest in the field of high-energy materials, where the stable phthalimide backbone could be used as a scaffold for introducing energetic functional groups.

Structure

3D Structure

Properties

CAS No. |

35467-02-8 |

|---|---|

Molecular Formula |

C10H6N4O4 |

Molecular Weight |

246.18 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl-nitrocyanamide |

InChI |

InChI=1S/C10H6N4O4/c11-5-12(14(17)18)6-13-9(15)7-3-1-2-4-8(7)10(13)16/h1-4H,6H2 |

InChI Key |

XDQJCECEVQFXDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Cyanonitroamino Methyl Phthalimide and Analogous N Alkylphthalimides

Direct N-Alkylation Strategies for Phthalimides

Direct N-alkylation of the phthalimide (B116566) heterocycle is a common and effective method for creating a carbon-nitrogen bond. This approach typically involves the reaction of a phthalimide salt with an appropriate alkylating agent.

The Gabriel Amine Synthesis and its Relevance to the Formation of N-Alkylphthalimide Precursors

The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines, with N-alkylphthalimides serving as key intermediates. The process begins with the deprotonation of phthalimide by a base, such as potassium hydroxide (B78521), to form the potassium phthalimide salt. This salt then acts as a nucleophile, reacting with a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to yield the corresponding N-alkylphthalimide. wikipedia.orgalpenfalke.comnih.govat.uapatsnap.com

The final step of the Gabriel synthesis involves the cleavage of the N-alkylphthalimide to release the primary amine. This is typically achieved through hydrazinolysis, using hydrazine (B178648) hydrate (B1144303), which results in the formation of the desired amine and the stable phthalhydrazide (B32825) byproduct. Alternatively, acidic or basic hydrolysis can be employed, though these methods may be less favorable due to harsher reaction conditions. alpenfalke.com The versatility of the Gabriel synthesis allows for the introduction of a wide variety of alkyl groups, making it a foundational strategy for the synthesis of precursors to more complex molecules like N-((cyanonitroamino)methyl)phthalimide.

Table 1: Key Steps and Reagents in the Gabriel Synthesis

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Deprotonation | Formation of the phthalimide anion. | Potassium hydroxide (KOH), Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) |

| 2. N-Alkylation | Nucleophilic substitution with an alkyl halide. | Primary alkyl halides (R-X, where X = Cl, Br, I) |

| 3. Cleavage | Release of the primary amine. | Hydrazine hydrate (N2H4·H2O), Strong acids (e.g., H2SO4), Strong bases (e.g., NaOH) |

Alternative N-Alkylation Techniques, including Mitsunobu Conditions and other approaches employing alkylating agents

Beyond the Gabriel synthesis, other N-alkylation methods offer alternative pathways to N-alkylphthalimides, particularly when dealing with sensitive substrates or when starting from alcohols instead of alkyl halides. The Mitsunobu reaction is a powerful tool for the N-alkylation of phthalimide using a primary or secondary alcohol. wikipedia.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a valuable feature in stereoselective synthesis.

Other N-alkylation strategies involve the use of various alkylating agents under basic conditions. For instance, N-alkylation of phthalimide can be achieved using alkyl sulfates or sulfonates. The choice of solvent and base can be critical for optimizing the reaction yield and minimizing side reactions.

Preparation of Phthalimide Intermediates via Cyclocondensation Reactions of Phthalic Anhydride (B1165640) or o-Phthalic Acid with Amines

The phthalimide core itself is commonly synthesized through the cyclocondensation of phthalic anhydride or o-phthalic acid with a primary amine. wikipedia.orgorgsyn.orgresearchgate.net This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent such as glacial acetic acid, to drive off the water formed during the reaction. For example, heating phthalic anhydride with an amino acid in glacial acetic acid yields the corresponding N-substituted phthalimide. researchgate.net This method is particularly useful for preparing phthalimides with more complex N-substituents that might not be readily available as alkyl halides. Microwave-assisted synthesis has also been employed to accelerate this transformation, often leading to higher yields in shorter reaction times.

Strategies for Incorporating the Cyanonitroamino Moiety

The introduction of the cyanonitroamino group presents a significant synthetic challenge due to its unique combination of functional groups. The two primary strategies for its incorporation are the use of a pre-functionalized alkylating agent or the post-phthalimidation functionalization of a suitable N-substituted phthalimide derivative.

Synthesis of Pre-functionalized Alkylating Agents Bearing the Cyanonitroamino Functionality

This approach involves the synthesis of a molecule that already contains the cyanonitroamino group and a suitable leaving group for nucleophilic substitution. A plausible precursor for such an alkylating agent is a derivative of nitroguanidine (B56551). Nitroguanidine can be synthesized by the nitration of guanidine (B92328) salts. The reaction of nitroguanidine with formaldehyde (B43269) is known to produce hydroxymethyl derivatives. This hydroxyl group can then be converted into a good leaving group, such as a halide, to create an alkylating agent like (cyanonitroamino)methyl chloride. This reactive intermediate could then be used in a Gabriel-type synthesis to react with potassium phthalimide to form the target compound.

Post-Phthalimidation Functionalization of N-(halomethyl)phthalimide or N-(aminomethyl)phthalimide Derivatives

An alternative strategy involves first preparing a simpler N-substituted phthalimide, such as N-(halomethyl)phthalimide or N-(aminomethyl)phthalimide, and then building the cyanonitroamino functionality on the N-methyl group.

N-(hydroxymethyl)phthalimide is a key intermediate that can be prepared by the reaction of phthalimide with formaldehyde. alpenfalke.com This hydroxymethyl derivative can then be converted to N-(chloromethyl)phthalimide or N-(bromomethyl)phthalimide using standard halogenating agents like thionyl chloride or phosphorus tribromide. These N-(halomethyl)phthalimides are potent alkylating agents.

The synthesis of the cyanonitroamide anion, [N(CN)(NO₂)]⁻, would be a critical step in this pathway. While the direct synthesis of this specific anion is not widely documented, analogous structures suggest it could potentially be formed from the nitration of cyanamide (B42294) or its derivatives. Once prepared as a salt (e.g., sodium or potassium cyanonitroamide), it could act as a nucleophile and displace the halide from N-(halomethyl)phthalimide to yield N-((cyanonitroamino)methyl)phthalimide.

Alternatively, one could start with N-(aminomethyl)phthalimide, which can be synthesized via the Gabriel synthesis using a protected aminomethyl halide followed by deprotection. The subsequent introduction of the cyano and nitro groups onto the terminal amino group would be a complex transformation requiring careful selection of reagents and reaction conditions to achieve the desired functionality without cleaving the phthalimide ring.

Table 2: Potential Synthetic Intermediates and their Precursors

| Intermediate | Precursor(s) | Synthetic Method |

|---|---|---|

| N-(Hydroxymethyl)phthalimide | Phthalimide, Formaldehyde | Condensation reaction |

| N-(Chloromethyl)phthalimide | N-(Hydroxymethyl)phthalimide, Thionyl chloride | Halogenation |

| N-(Aminomethyl)phthalimide | Potassium phthalimide, Protected aminomethyl halide | Gabriel synthesis followed by deprotection |

| (Cyanonitroamino)methyl halide | Nitroguanidine, Formaldehyde, Halogenating agent | Hydroxymethylation followed by halogenation |

Advanced Synthetic Transformations and Green Chemistry Approaches in Phthalimide Synthesis

The synthesis of N-substituted phthalimides, a cornerstone in organic and medicinal chemistry, has evolved significantly from traditional condensation reactions. acs.org Modern synthetic strategies increasingly focus on efficiency, sustainability, and novel activation methods. These advanced transformations and green chemistry approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents and reagents, aligning with the principles of sustainable chemical manufacturing. semanticscholar.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the N-alkylation of phthalimide. thieme-connect.comrsc.org This technique offers remarkable reductions in reaction times compared to conventional heating methods. mdpi.com For instance, the N-alkylation of phthalimide with various alkyl halides can be achieved in high yields (49-95%) within just 4 to 10 minutes under solvent-free conditions, using potassium carbonate as a solid support. thieme-connect.com This method's simplicity, speed, and high yields make it an attractive alternative to traditional protocols that often require several hours of heating in high-boiling solvents like DMF. thieme-connect.comnih.gov

The benefits of microwave-assisted synthesis extend to reactions involving various substrates, including the synthesis of N-arylphthalamic acids and the reaction of phthalic anhydride with amino acids, all demonstrating rapid, high-yielding processes under solventless conditions. nih.govepa.gov

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 4-10 min | 49-95 | Solvent-free, K₂CO₃ support | thieme-connect.com |

| Conventional Heating | Several hours | Variable | DMF or other high-boiling solvents | nih.gov |

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for promoting phthalimide synthesis. hhu.denih.gov Ultrasound irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.com The N-alkylation of N-hydroxyphthalimide with alkyl halides in the presence of potassium carbonate in DMSO, for example, results in N-alkoxyphthalimides in 64-99% yields. nih.gov This ultrasonic method is noted for its milder conditions, shorter reaction times, and higher yields compared to conventional techniques. nih.gov

Ultrasound has also been effectively used in one-pot multicomponent reactions to synthesize substituted phthalimides and under phase-transfer catalysis conditions for the N-alkylation of potassium phthalimide, demonstrating its versatility. hhu.deresearchgate.net The rate of reaction under ultrasonic conditions can be two to five times faster than under silent conditions. researchgate.net

Mechanochemical Synthesis

Mechanochemistry, or ball milling, offers a solvent-free approach to the N-alkylation of imides, including phthalimide. semanticscholar.orgnih.gov This technique involves the grinding of solid reactants, often with a liquid or solid grinding auxiliary, to induce chemical reactions. rsc.orgresearchgate.net The N-alkylation of various imides with alkyl halides proceeds in good yields under these solvent-free conditions, presenting a viable and environmentally friendly alternative to classical solution-based methods. nih.gov This method is general and can be applied to a range of imides and alkyl halides. semanticscholar.org The effective in situ preparation of potassium phthalimide and its subsequent alkylation highlight the potential of mechanochemistry in amine synthesis via the Gabriel method. nih.gov

Green Chemistry Approaches

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to phthalimide synthesis. researchgate.netrsc.org

Key green approaches include:

Use of Greener Solvents: Traditional solvents like DMF and DMSO are being replaced with more environmentally benign alternatives. nih.gov Reactions in high-temperature, high-pressure water/ethanol (B145695) mixtures have been shown to be effective for the clean synthesis of phthalimide derivatives from o-phthalic acid and amines. rsc.orgresearchgate.net Ionic liquids have also been employed as green solvents for palladium-catalyzed double carbonylation reactions to assemble N-substituted phthalimides. rsc.org

Metal-Free Catalysis: To avoid the use of potentially toxic and expensive heavy metal catalysts, metal-free synthetic routes are being explored. nih.gov Organocatalysis, using readily available, low-toxicity, and environmentally friendly catalysts, is a promising alternative. nih.gov For example, imidazole (B134444) can catalyze the reaction of N,N'-disubstituted ureas with phthalic acid to yield N-substituted phthalimides. rsc.org

Atom Economy: Reactions are being designed to maximize the incorporation of all materials used in the process into the final product. rsc.org A rhodium(III)-catalyzed amidation between benzoic acids and isocyanates, for instance, affords N-substituted phthalimides in a highly atom-economical, one-step cascade cyclization where water is the only theoretical waste. researchgate.net

| Green Approach | Method/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Drastically reduced reaction times, often solvent-free. | thieme-connect.commdpi.com |

| Alternative Energy | Ultrasound Irradiation | Milder conditions, shorter reaction times, higher yields. | hhu.denih.gov |

| Solvent-Free | Mechanochemistry (Ball Milling) | Eliminates bulk solvent use, good yields. | semanticscholar.orgnih.gov |

| Greener Solvents | HTHP-H₂O/EtOH | Clean method, affords pure crystalline products. | rsc.org |

| Greener Solvents | Ionic Liquids | Enables reactions like Pd-catalyzed dicarbonylation. | rsc.org |

| Metal-Free Catalysis | Organocatalysis (e.g., Imidazole) | Cost-effective, low toxicity, environmentally friendly. | nih.govrsc.org |

These advanced and green methodologies represent significant progress in the synthesis of phthalimides, offering pathways that are not only more efficient but also more sustainable.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of N Cyanonitroamino Methyl Phthalimide

Mechanistic Pathways of Phthalimide (B116566) N-Alkylation Reactions, including SN2 and Nucleophilic Acyl Substitution

The primary method for forming the N-C bond in N-substituted phthalimides is through N-alkylation, a reaction exemplified by the Gabriel synthesis. organic-chemistry.orgmasterorganicchemistry.com This process is instrumental in preparing primary amines and involves the reaction of potassium phthalimide with an alkyl halide. organic-chemistry.org The synthesis of N-((cyanonitroamino)methyl)phthalimide would analogously involve the reaction of potassium phthalimide with an appropriate electrophile, such as a halomethyl cyanonitroamine.

SN2 Mechanism in N-Alkylation:

The N-alkylation of phthalimide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comchemistrysteps.com This reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgpressbooks.pub

The key steps are:

Formation of the Nucleophile: Phthalimide is first deprotonated by a base, typically potassium hydroxide (B78521) (KOH), to form the potassium phthalimide salt. byjus.com The resulting phthalimide anion is a potent nucleophile due to the resonance stabilization of the negative charge across the two carbonyl groups. youtube.com

Concerted Attack: The phthalimide anion then attacks the electrophilic carbon of the alkylating agent (e.g., a halomethyl derivative). unacademy.com This attack occurs from the backside, 180 degrees opposite to the leaving group. masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile (the phthalimide nitrogen) and the departing leaving group. masterorganicchemistry.com The geometry at the carbon center is trigonal bipyramidal. masterorganicchemistry.com

Product Formation: As the new N-C bond forms, the C-Halogen bond breaks, and the leaving group is expelled. pressbooks.pub This single-step process results in an inversion of stereochemical configuration if the electrophilic carbon is a chiral center. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, exhibiting second-order kinetics (Rate = k[Phthalimide anion][Alkyl halide]). libretexts.org Steric hindrance at the electrophilic carbon significantly impacts the reaction rate, with methyl and primary halides reacting fastest. masterorganicchemistry.com

Nucleophilic Acyl Substitution in Phthalimide Cleavage:

While N-alkylation builds the N-substituted phthalimide, the subsequent liberation of a primary amine from the phthalimide structure proceeds through nucleophilic acyl substitution. libretexts.org This is a crucial step in transformations of the final product. The most common method is hydrazinolysis.

The mechanism using hydrazine (B178648) involves:

Nucleophilic Attack: Hydrazine, a strong nucleophile, attacks one of the carbonyl carbons of the N-substituted phthalimide. libretexts.org

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Proton Transfer and Elimination: A series of proton transfers occurs, leading to the cleavage of the C-N bond and the release of the primary amine. libretexts.org

Cyclization: The reaction is driven to completion by the formation of the highly stable cyclic phthalhydrazide (B32825) byproduct. organic-chemistry.org

Alternatively, acidic or basic hydrolysis can be used, which also operates via nucleophilic acyl substitution at the carbonyl carbons to cleave the imide ring and release the amine. youtube.combyjus.com

Investigation of Intermediate Species and Transition States in Complex Functionalizations

The synthesis of N-((cyanonitroamino)methyl)phthalimide involves a well-defined SN2 transition state. As previously described, this is a trigonal bipyramidal species where the α-carbon is partially bonded to both the incoming phthalimide nitrogen and the outgoing leaving group. masterorganicchemistry.com The substituents on the carbon atom lie in a single plane. libretexts.org

Further functionalization of the N-((cyanonitroamino)methyl) moiety would involve its own distinct intermediates and transition states. For instance, selective reduction of the nitro group to an amino group would likely proceed through nitroso and hydroxylamine (B1172632) intermediates. The specific nature of these intermediates would depend on the reducing agent and reaction conditions employed.

Similarly, transformations involving the cyano group, such as hydrolysis to a carboxylic acid or reduction to an amine, would proceed through their own characteristic intermediates. Acid-catalyzed hydrolysis of the nitrile, for example, involves protonation of the nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which then tautomerizes to an amide before further hydrolysis.

Due to the complex electronic nature of the cyanonitroamino group, computational studies would be invaluable for mapping the potential energy surfaces of its reactions. Such studies could elucidate the structures of transition states and identify the most stable intermediate species, providing a deeper understanding of the molecule's reactivity and guiding the development of selective transformations.

Mechanistic Insights from Electrochemical Processes in Related Phthalimide Systems (e.g., Phthalimide N-oxyl generation and decomposition)

The electrochemical generation of PINO from NHPI is promoted by the presence of a base. nih.gov Voltammetric data and computational studies suggest that this process occurs via a multiple-site concerted proton-electron transfer (MS-CPET) mechanism. nih.gov This pathway avoids high-energy intermediates and allows for efficient radical generation under mild conditions.

However, the utility of PINO is often limited by its decomposition. nih.gov Mechanistic studies have revealed that PINO decays through at least two second-order pathways, one of which is significantly accelerated by the presence of a base. nih.gov Therefore, optimizing catalytic efficiency requires a careful balance, using a base strong enough to promote PINO formation but not so strong that it excessively accelerates its decomposition. nih.gov Optimal performance is often found with bases whose conjugate acids have pKa values in the range of 11-15. nih.gov

These findings on the PINO system offer a framework for predicting the electrochemical behavior of N-((cyanonitroamino)methyl)phthalimide. The strongly electron-withdrawing cyanonitroamino group would likely have a significant impact on the redox potentials of the phthalimide ring. It might undergo redox reactions at the nitro or cyano functionalities, potentially leading to complex electrochemical behavior and the generation of novel radical or ionic intermediates.

Understanding Reactivity via Transamidation Mechanisms involving Phthalimide

Transamidation is a reaction where the amine moiety of an amide is exchanged with another amine. Phthalimide can participate in such reactions, which provides an alternative pathway for its transformation. sci-hub.seorganic-chemistry.org These reactions typically require a catalyst, which can be an acid, a base, or a metal complex. nih.gov

For example, benzoic acid has been shown to be an effective catalyst for the transamidation of phthalimide with various primary amines. sci-hub.se A proposed mechanism for this acid-catalyzed process is as follows:

Proton Transfer: The reaction is initiated by a proton transfer from the benzoic acid catalyst to the incoming amine, generating an ammonium (B1175870) salt.

Nucleophilic Attack: The phthalimide then attacks the ammonium salt, leading to the formation of the product and the release of ammonia (B1221849) (from the original imide nitrogen). sci-hub.se

Metal-catalyzed transamidation reactions have also been extensively studied, though the exact mechanisms can vary. nih.gov Generally, the metal center coordinates to the amide carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the incoming amine. nih.gov

This transamidation reactivity could be relevant for N-((cyanonitroamino)methyl)phthalimide. Under appropriate catalytic conditions, it might be possible to displace the entire N-((cyanonitroamino)methyl)amino group with a different amine, providing a route to functionalize the phthalimide core or to transfer the cyanonitroamino group to other molecular scaffolds. The efficiency of such a process would depend on the nucleophilicity of the incoming amine and the stability of the N-((cyanonitroamino)methyl)amide leaving group.

Chemical Reactivity and Derivatization Strategies for N Cyanonitroamino Methyl Phthalimide

Reactivity of the Phthalimide (B116566) Ring System

The phthalimide ring is a robust chemical entity, yet it is susceptible to specific transformations that can be exploited for synthetic purposes.

Nucleophilic Additions and Controlled Ring-Opening Reactions

The carbonyl groups of the phthalimide ring are electrophilic and can be attacked by strong nucleophiles. This can lead to a controlled opening of the five-membered imide ring. For instance, treatment with nucleophiles such as hydrazine (B178648), 2-aminoethanol, or 2-aminoethanethiol can result in the cleavage of one of the acyl-nitrogen bonds, yielding phthalamidic acid derivatives. researchgate.net The specific outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, followed by the formation of a tetrahedral intermediate which then collapses to break the ring. This strategy is fundamental in synthetic chemistry, particularly in the Gabriel synthesis of primary amines, where the phthalimide group serves as a protecting group for the amine functionality. organic-chemistry.org

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Hydrazine (NH₂NH₂) | Phthalhydrazide (B32825) and primary amine | Typically in refluxing ethanol (B145695) |

| Sodium hydroxide (B78521) (NaOH) | Phthalamic acid salt | Aqueous or alcoholic base |

| Primary amines (R-NH₂) | N-substituted phthalamides | Can lead to exchange or ring opening depending on conditions |

Electrochemical Transformations of Cyclic Imides, such as reduction to hydroxylactams and lactams

The phthalimide ring system can undergo electrochemical reduction. researchgate.netresearchgate.net Controlled potential electrolysis can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a hydroxylactam. Further reduction can lead to the corresponding lactam by removal of the hydroxyl group. This electrochemical approach offers a milder alternative to chemical reducing agents and allows for a high degree of control over the reaction outcome by tuning the applied potential. researchgate.netopenstax.org The reduction process typically involves the transfer of electrons to the carbonyl group, followed by protonation. The specific products formed depend on the electrode material, solvent, and the presence of proton donors. chemistrysteps.com

Reactivity of the N-((Cyanonitroamino)methyl) Side Chain

The side chain attached to the phthalimide nitrogen is rich in functionality, offering multiple sites for chemical modification.

Transformations Involving the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can undergo a variety of transformations. chemistrysteps.comlibretexts.org The carbon atom of the cyano group is electrophilic and susceptible to nucleophilic attack. researchgate.net

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or a primary amide intermediate. chemistrysteps.com This transformation is a common strategy for introducing a carboxylic acid functionality.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This provides a method for converting the cyano moiety into an aminomethyl group.

Addition of Grignard Reagents: Organometallic reagents such as Grignard reagents can add to the carbon-nitrogen triple bond to form, after hydrolysis of the intermediate imine, a ketone.

| Reagent | Product Functional Group | Reaction Type |

|---|---|---|

| H₃O⁺ or OH⁻/H₂O | Carboxylic acid (-COOH) or Amide (-CONH₂) | Hydrolysis |

| LiAlH₄, then H₂O | Primary amine (-CH₂NH₂) | Reduction |

| R-MgBr, then H₃O⁺ | Ketone (-C(O)R) | Grignard Addition |

Reactions of the Nitroamino Functionality

The nitroamino (-NHNO₂) group is an energetic functionality and its reactivity is of interest in the field of energetic materials. The nitroamino group can exist in tautomeric equilibrium with the nitroimino form (-N=N(O)OH). This tautomerism can influence the chemical and physical properties of the molecule.

Reactions involving the nitroamino group can include:

Reduction: The nitro group can be reduced to the corresponding amino group, leading to the formation of a hydrazine derivative.

Alkylation: The acidic proton on the amino nitrogen can be removed by a base, and the resulting anion can be alkylated. For the related compound N-(nitramino)phthalimide, methylation with diazomethane (B1218177) has been shown to yield a mixture of N-methyl and O-methyl isomers. researchgate.net

Stability, Cleavage, and Deblocking Strategies of the N-Methyl Linkage

The N-methyl linkage in the N-((cyanonitroamino)methyl) side chain refers to the bond between the phthalimide nitrogen and the adjacent methylene (B1212753) (-CH₂-) group. The cleavage of this N-C bond is a key step in deprotection strategies, particularly in the context of the Gabriel synthesis.

Common methods for cleaving the phthalimide group and liberating the primary amine (in this case, a substituted methylamine) include:

Hydrazinolysis: The Ing-Manske procedure, which involves reacting the N-substituted phthalimide with hydrazine hydrate (B1144303), is a widely used method. researchgate.net This reaction proceeds via nucleophilic attack of hydrazine on the phthalimide carbonyls, leading to the formation of a stable phthalhydrazide and the desired free amine.

Acid or Base Hydrolysis: While possible, acidic or alkaline hydrolysis often requires harsh conditions and can lead to side reactions, especially with the other sensitive functional groups present in the molecule.

The stability of the N-methyl linkage is generally high under neutral conditions, but it is designed to be cleaved under specific reagents to release the protected amine functionality.

Formation of Novel Derivatives and Complex Molecular Architectures via Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgmdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to generate diverse molecular scaffolds. beilstein-journals.orgmdpi.comrug.nlrsc.org Phthalimide itself can act as a carboxylic acid bioisostere and has been explored as a component in the Passerini reaction. rug.nl

However, a direct application of N-((cyanonitroamino)methyl)phthalimide in MCRs has not been reported in the reviewed literature. The highly functionalized and potentially reactive cyanonitroamino group could either participate in, or interfere with, the typical course of these reactions. Without experimental data, any discussion on the formation of novel derivatives of N-((cyanonitroamino)methyl)phthalimide via MCRs would be purely speculative. The table below illustrates a hypothetical scenario of how different functional groups on a phthalimide derivative could potentially participate in MCRs, though this is not based on specific data for the target compound.

Table 1: Potential Reactivity of Functional Groups in Multi-component Reactions

| Functional Group | Potential Role in MCRs | Example Reaction Type |

| Phthalimide Carbonyls | Electrophilic center | Nucleophilic addition |

| Cyanonitroamino (Hypothetical) | Nucleophilic or Electrophilic | Could potentially react with isocyanides or aldehydes |

| Methylene Bridge | Potential for C-H activation | Transition-metal catalyzed reactions |

This table is illustrative and not based on published data for N-((cyanonitroamino)methyl)phthalimide.

Chemoselective Functionalization and Orthogonal Reactivity of Phthalimide Systems

Chemoselectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis. Phthalimide systems offer multiple sites for potential reactions. The aromatic ring can undergo electrophilic substitution, the imide carbonyls are susceptible to nucleophilic attack, and the N-substituent can be modified.

The concept of orthogonal reactivity, where different functional groups can be addressed independently by specific reagents, is crucial for the synthesis of complex molecules. For N-((cyanonitroamino)methyl)phthalimide, achieving chemoselective functionalization would require reagents that can differentiate between the phthalimide core and the cyanonitroamino moiety. For instance, N-hydroxyphthalimide has been utilized as a catalyst for chemoselective C-H amination, highlighting the tunability of phthalimide-based systems. rsc.org

The photochemical reactivity of phthalimide derivatives has also been a subject of study, suggesting another avenue for selective transformations. documentsdelivered.com However, the specific chemoselective and orthogonal reactivity of N-((cyanonitroamino)methyl)phthalimide is not detailed in the available scientific literature. Detailed research findings on this specific compound are necessary to delineate viable strategies for its selective functionalization.

Table 2: Potential Sites for Chemoselective Functionalization

| Reactive Site | Potential Transformation | Required Conditions (Hypothetical) |

| Phthalimide Aromatic Ring | Electrophilic Aromatic Substitution | Strong acids and electrophiles |

| Imide Carbonyls | Nucleophilic Acyl Substitution | Strong nucleophiles, basic or acidic conditions |

| Cyanonitroamino Group | Reduction or Nucleophilic Addition | Reducing agents or specific nucleophiles |

This table outlines potential reaction sites based on general chemical principles, not on specific experimental results for the target compound.

Advanced Spectroscopic Characterization and Structural Analysis of N Cyanonitroamino Methyl Phthalimide

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by providing highly accurate mass measurements. nih.gov Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry offer the resolution necessary to distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov For N-((cyanonitroamino)methyl)phthalimide (C₁₀H₆N₄O₄), HRMS would confirm its elemental composition through the exact mass of its molecular ion.

The fragmentation pathways of N-substituted phthalimide (B116566) derivatives under techniques like electrospray ionization (ESI) often reveal characteristic product ions. researchgate.net While specific data for N-((cyanonitroamino)methyl)phthalimide is not available, analysis of related structures suggests that initial fragmentation would likely involve the cleavage of the N-CH₂ bond, leading to the formation of a stable phthalimide cation or a fragment corresponding to the [cyanonitroamino]methyl moiety. Further fragmentation could involve the loss of the nitro (NO₂) and cyano (CN) groups. The high-resolution capabilities of instruments like a quadrupole time-of-flight (Q-TOF) mass spectrometer would allow for the determination of the elemental compositions of these fragment ions, aiding in the complete elucidation of the fragmentation mechanism. researchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Data for N-((Cyanonitroamino)methyl)phthalimide

| Ion | Formula | Calculated Exact Mass (m/z) | Predicted Fragmentation Origin |

| [M+H]⁺ | C₁₀H₇N₄O₄⁺ | 247.0467 | Protonated molecular ion |

| [M]⁺ | C₁₀H₆N₄O₄⁺ | 246.0393 | Molecular ion |

| [C₈H₄O₂N]⁺ | C₈H₄O₂N⁺ | 146.0242 | Phthalimide cation |

| [CH₂N₃O₂]⁺ | CH₂N₃O₂⁺ | 100.0100 | (Cyanonitroamino)methyl cation |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. researchgate.netscirp.org A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of the connectivity and spatial relationships of the atoms in N-((cyanonitroamino)methyl)phthalimide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the methylene (B1212753) (-CH₂-) protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7.7-8.0 ppm), characteristic of an ortho-substituted benzene (B151609) ring. researchgate.net The methylene protons, being adjacent to the electron-withdrawing phthalimide and cyanonitroamino groups, would be expected to resonate at a lower field than typical methylene groups.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbons of the phthalimide group (around 167 ppm), the aromatic carbons, the methylene carbon, and the cyano carbon. The chemical shifts would be influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-((Cyanonitroamino)methyl)phthalimide

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phthalimide Aromatic C-H | 7.8-8.0 (m, 4H) | 124-135 | Aromatic region, complex multiplet expected. |

| Phthalimide Carbonyl C=O | - | ~167 | Typical for imide carbonyls. |

| Methylene -CH₂- | ~5.0-5.5 (s, 2H) | ~40-50 | Shifted downfield due to adjacent electron-withdrawing groups. |

| Cyano -CN | - | ~115 | Characteristic chemical shift for a nitrile carbon. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scirp.orgnih.gov These two techniques are often complementary. scirp.org

Infrared (IR) Spectroscopy: The IR spectrum of N-((cyanonitroamino)methyl)phthalimide would be dominated by strong absorption bands corresponding to the various functional groups. The two carbonyl groups of the phthalimide ring would give rise to characteristic symmetric and asymmetric stretching vibrations. The nitro group (NO₂) would also exhibit strong symmetric and asymmetric stretching bands. The cyano group (C≡N) would show a sharp, medium-intensity absorption.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. scirp.org It would be expected to provide a strong signal for the symmetric stretching of the aromatic ring and the C≡N stretch.

Table 3: Predicted Vibrational Spectroscopy Frequencies (cm⁻¹) for N-((cyanonitroamino)methyl)phthalimide

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Phthalimide C=O | Asymmetric Stretch | ~1770-1790 (strong) | Weak |

| Phthalimide C=O | Symmetric Stretch | ~1700-1720 (strong) | Moderate |

| Nitro N=O | Asymmetric Stretch | ~1550-1580 (strong) | Moderate |

| Nitro N=O | Symmetric Stretch | ~1340-1370 (strong) | Strong |

| Cyano C≡N | Stretch | ~2240-2260 (medium, sharp) | Strong |

| Aromatic C-H | Stretch | ~3050-3100 (medium) | Strong |

| Methylene C-H | Stretch | ~2850-2960 (medium) | Moderate |

X-ray Crystallography for Solid-State Structural Parameters, Conformation, and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation. For N-((cyanonitroamino)methyl)phthalimide, an X-ray crystal structure would reveal the planarity of the phthalimide ring system and the geometry around the nitrogen atom of the cyanonitroamino group.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals any significant intermolecular interactions, such as hydrogen bonds or π-π stacking. While N-((cyanonitroamino)methyl)phthalimide lacks traditional hydrogen bond donors, weak C-H···O or C-H···N interactions might be present. The analysis of the crystal packing can provide insights into the physical properties of the compound, such as its melting point and solubility. Although a crystal structure for the target molecule is not available, data from the closely related N-(nitramino)phthalimide shows the planarity of the phthalimide group and the geometry of the nitramino moiety. researchgate.net

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation of Isomers

Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for the separation of any potential isomers or impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of N-((cyanonitroamino)methyl)phthalimide. A UV detector would be effective for detection, given the strong chromophore of the phthalimide group.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. researchgate.net Given the complexity and functional groups of N-((cyanonitroamino)methyl)phthalimide, it may be prone to decomposition at the high temperatures used in GC. However, if the compound is stable, GC-MS would provide both retention time data for purity assessment and mass spectral data for confirmation of the identity of the main peak and any impurities. researchgate.net

The choice between HPLC and GC-MS would depend on the thermal stability and volatility of the compound. nih.gov These techniques are crucial in the final step of characterization to ensure the sample is of high purity before further analysis or use.

Theoretical and Computational Chemistry Studies on N Cyanonitroamino Methyl Phthalimide

Quantum Mechanical Calculations of Electronic Structure, Charge Distribution, and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-((cyanonitroamino)methyl)phthalimide, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be utilized. These calculations can provide detailed insights into the molecule's electronic structure, including the distribution of electrons and the energies of molecular orbitals (HOMO and LUMO).

The resulting data on charge distribution can elucidate the reactivity of different parts of the molecule. For instance, the nitrogen and oxygen atoms of the nitroamino and phthalimide (B116566) groups are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbonyl carbons of the phthalimide moiety would likely be electron-deficient and thus susceptible to nucleophilic attack.

Energetic properties such as the heat of formation and bond dissociation energies can also be calculated. This information is crucial for assessing the stability of the molecule and predicting its thermal decomposition pathways.

Table 1: Representative Data from Quantum Mechanical Calculations on a Phthalimide Derivative

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 2.5 D | B3LYP/6-31G |

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | -1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |

Note: The data in this table is illustrative and based on typical values for phthalimide derivatives, not specifically for N-((cyanonitroamino)methyl)phthalimide.

Prediction of Molecular Conformations, Tautomeric Forms, and Dynamics

The three-dimensional structure of N-((cyanonitroamino)methyl)phthalimide is critical to its function and reactivity. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. The flexibility of the N-methyl group and the cyanonitroamino moiety would be of particular interest, as different rotational isomers (rotamers) may exist.

While tautomerism is not expected to be a prominent feature for this specific molecule, computational studies could definitively confirm the most stable tautomeric form.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds, MD can provide insights into conformational changes, vibrational frequencies, and interactions with solvent molecules. This information is particularly valuable for understanding how the molecule behaves in a biological or chemical system.

Computational Mechanistic Studies of Reaction Pathways, Transition States, and Reaction Kinetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For N-((cyanonitroamino)methyl)phthalimide, this could involve studying its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

These studies involve locating and characterizing the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Theoretical calculations of reaction kinetics, using methods like Transition State Theory, can provide quantitative predictions of reaction rates that can be compared with experimental data.

Molecular Modeling and Docking Simulations for Potential Molecular Interactions and Structure-Activity Relationship (SAR) Prediction in Related Phthalimide Derivatives

Molecular modeling and docking are widely used in drug discovery and materials science to predict how a molecule will interact with a biological target or another molecule. Although specific docking studies for N-((cyanonitroamino)methyl)phthalimide are not reported, the general principles can be applied.

For related phthalimide derivatives, molecular docking has been used to predict their binding affinity to various enzymes and receptors. mdpi.comnih.gov These studies have helped in the design of new phthalimide-based compounds with enhanced biological activity. mdpi.comnih.gov For instance, the phthalimide core is known to be hydrophobic, which can facilitate its passage across biological membranes. mdpi.com

Structure-Activity Relationship (SAR) studies, often aided by computational methods, aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of a lead compound and evaluating the effect on its activity, researchers can develop predictive models. For phthalimide derivatives, SAR studies have been instrumental in optimizing their therapeutic properties. nih.gov Similar approaches could be applied to N-((cyanonitroamino)methyl)phthalimide to explore its potential applications.

Advanced Applications in Chemical Synthesis and Catalysis Utilizing Phthalimide, N Cyanonitroamino Methyl

Role as a Versatile Building Block in Complex Organic Synthesis and Fine Chemical Production

The phthalimide (B116566) moiety is a cornerstone in organic synthesis, valued for its stability and predictable reactivity. rsc.orgrsc.org Phthalimides are frequently employed as precursors in the manufacturing of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. rsc.orgresearchgate.netturito.com Their synthesis is typically straightforward, often involving the condensation of phthalic anhydride (B1165640) with a primary amine. rsc.orgchemicalbook.com

The hypothetical compound, Phthalimide, N-((cyanonitroamino)methyl)-, introduces a highly functionalized N-substituent. This substituent, featuring a cyano and a nitroamino group, suggests that the compound could serve as a unique building block for introducing complex nitrogen-containing functionalities. The cyano group can undergo a variety of transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The nitroamino group, being electron-rich, could potentially participate in various coupling reactions.

The presence of these reactive sites on the N-methyl group, in conjunction with the stable phthalimide core, could allow for sequential and selective modifications, making it a potentially valuable intermediate in the multi-step synthesis of complex target molecules. Phthalimide derivatives are known to be important intermediates in the production of various organic compounds. google.com

Below is a table illustrating the potential synthetic transformations of the functional groups present in Phthalimide, N-((cyanonitroamino)methyl)-.

| Functional Group | Potential Transformation | Product Functional Group |

| Cyano (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |

| Reduction | Primary Amine (-CH2NH2) | |

| Addition of Grignard Reagents | Ketone (-C(O)R) | |

| Nitroamino (-NHNO2) | Reduction | Hydrazine (B178648) (-NHNH2) |

| Denitration | Secondary Amine (-NH2) | |

| Phthalimide | Hydrazinolysis | Primary Amine (-NH2) |

Investigation of Potential as a Precursor for Hydrogen Atom Transfer (HAT) Catalysis or Other Catalytic Systems

The field of Hydrogen Atom Transfer (HAT) catalysis has been significantly influenced by N-hydroxyphthalimide (NHPI) and its corresponding radical, phthalimide N-oxyl (PINO). tandfonline.comtandfonline.com NHPI can catalyze a wide range of oxidation reactions by generating the PINO radical, which is a potent hydrogen abstractor. tandfonline.comtcichemicals.com This catalytic cycle allows for the functionalization of C-H bonds under relatively mild conditions. chem-station.com

Given the structural similarity, it is conceivable that Phthalimide, N-((cyanonitroamino)methyl)- could be investigated as a precursor in novel catalytic systems. The N-((cyanonitroamino)methyl)- substituent is highly electron-withdrawing, which would influence the electronic properties of the phthalimide core. The stability and reactivity of any potential radical species derived from this molecule would need to be experimentally determined.

Drawing parallels from the NHPI/PINO system, one could hypothesize a catalytic cycle where an initial activation step generates a reactive radical species. The nature of this activation (e.g., thermal, photochemical, or redox-initiated) and the subsequent reactivity of the generated radical would be a key area of investigation. The cyanonitroamino moiety itself might participate in the catalytic cycle or modulate the reactivity of a phthalimide-centered radical. The generation of the PINO radical from NHPI is a critical step in its catalytic activity. tandfonline.comnih.govacs.org

The table below compares the key features of the established NHPI/PINO system with the hypothetical system based on Phthalimide, N-((cyanonitroamino)methyl)-.

| Feature | N-Hydroxyphthalimide (NHPI) / PINO System | Hypothetical Phthalimide, N-((cyanonitroamino)methyl)- System |

| Precursor | N-Hydroxyphthalimide | Phthalimide, N-((cyanonitroamino)methyl)- |

| Active Species | Phthalimide N-oxyl (PINO) radical | Hypothetical radical species |

| Generation of Active Species | Oxidation of the N-hydroxy group | To be determined (e.g., homolysis of a bond in the N-substituent) |

| Catalytic Application | Hydrogen Atom Transfer (HAT) reactions, C-H oxidation | Potential for novel catalytic transformations |

Application in Protecting Group Chemistry for the Synthesis of Primary Amines

The phthalimide group is a well-established protecting group for primary amines. organic-chemistry.orgthieme-connect.de The Gabriel synthesis, a classic method for preparing primary amines, utilizes the nucleophilic substitution of an alkyl halide with potassium phthalimide, followed by deprotection to release the desired amine. masterorganicchemistry.com The phthalimide group is robust and stable to a wide range of reaction conditions, making it a reliable choice in multi-step synthesis. thieme-connect.de

Phthalimide, N-((cyanonitroamino)methyl)- could theoretically be used to introduce a protected primary amine. However, the primary utility in this context would likely stem from the phthalimide moiety itself. The N-((cyanonitroamino)methyl)- substituent would be cleaved along with the phthalimide group during the deprotection step.

Common methods for the deprotection of phthalimides include hydrazinolysis or treatment with sodium borohydride (B1222165) followed by acid. organic-chemistry.orgmdma.chorganic-chemistry.orgrsc.org These methods are generally effective and aim to release the primary amine without racemization, which is particularly important in peptide synthesis. mdma.chorganic-chemistry.org

The following table outlines common deprotection methods for phthalimides.

| Reagent | Conditions | Byproducts |

| Hydrazine (N2H4) | Typically in refluxing ethanol (B145695) or THF | Phthalhydrazide (B32825) |

| Sodium Borohydride (NaBH4) followed by Acetic Acid | Two-stage, one-pot procedure | Phthalide |

| Aqueous Methylamine (AMA) | Often used for oligonucleotide deprotection | N-methylphthalamide |

Development of Photoactive, Electroactive, or Other Advanced Materials

N-hydroxyphthalimide and its derivatives have found applications in the development of advanced materials. For instance, esters of NHPI can function as photoacids, releasing protons upon UV irradiation, which is useful in photolithography. wikipedia.org Furthermore, NHPI has been investigated for its role in developing photographic developers and as a charge control agent. wikipedia.org The electrochemical properties of NHPI and the generation of the PINO radical have also been studied for applications in electrocatalytic reactions. mit.edu

The introduction of the cyanonitroamino group in Phthalimide, N-((cyanonitroamino)methyl)- could lead to novel photoactive or electroactive properties. The nitro group is a well-known chromophore and an electron-withdrawing group, which could influence the absorption and emission properties of the molecule. The cyano group also possesses distinct electronic characteristics.

The combination of the phthalimide core with the highly polar and potentially redox-active cyanonitroamino group could result in a molecule with interesting charge-transfer properties. Such properties are desirable in the design of organic materials for electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further research would be necessary to characterize the photophysical and electrochemical properties of this hypothetical compound. N-hydroxyphthalimide esters have been utilized in photocatalytic reactions, highlighting the photoactivity of the phthalimide scaffold. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives for Phthalimide, N Cyanonitroamino Methyl

Development of Novel and Highly Efficient Synthetic Routes for the Target Compound and its Analogues

Currently, there are no established or published synthetic routes specifically for Phthalimide (B116566), N-((cyanonitroamino)methyl)-. Future research would need to focus on devising novel and efficient synthetic pathways. A logical starting point would involve the reaction of a suitable N-halomethylphthalimide with a salt of cyanonitroamine. Key considerations for developing a successful synthesis would include reaction conditions, solvent selection, and purification methods to achieve a high yield and purity of the target compound.

Table 1: Potential Synthetic Strategies for Phthalimide, N-((cyanonitroamino)methyl)-

| Reactant 1 | Reactant 2 | Potential Catalyst/Conditions | Key Challenges |

| N-Bromomethylphthalimide | Silver cyanonitroamide | Aprotic solvent (e.g., acetonitrile), dark conditions | Stability of the cyanonitroamide salt, potential side reactions |

| Potassium phthalimide | Chloromethyl cyanonitroamine | Phase-transfer catalyst | Synthesis and stability of the chloromethyl cyanonitroamine precursor |

Deepening Understanding of its Unique Chemical Reactivity Profile, particularly concerning the cyanonitroamino moiety

The chemical reactivity of Phthalimide, N-((cyanonitroamino)methyl)- is entirely speculative at this point. The presence of the cyanonitroamino moiety (-N(NO₂)CN) suggests a unique and potentially energetic chemical profile. Research in this area would need to investigate the stability of the compound under various conditions (thermal, photochemical) and its reactivity towards different classes of reagents, such as nucleophiles, electrophiles, acids, and bases. Understanding the reactivity of the cyanonitroamino group would be paramount, as this functional group is not common and its behavior within this molecular framework is unknown.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

In the absence of experimental data, computational chemistry could provide initial insights into the properties of Phthalimide, N-((cyanonitroamino)methyl)-. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, vibrational frequencies, and spectroscopic signatures (NMR, IR). Furthermore, computational models could be used to design novel derivatives by modifying the phthalimide ring or the cyanonitroamino group and to predict how these modifications would influence the compound's properties, such as its stability, reactivity, and potential for specific applications.

Table 2: Predicted Properties of Phthalimide, N-((cyanonitroamino)methyl)- via Computational Modeling

| Property | Predicted Characteristic | Potential Implication |

| Dipole Moment | High | Potential for strong intermolecular interactions |

| Bond Dissociation Energies | Low for N-NO₂ bond | Potential energetic material |

| Electron Density Distribution | Electron-withdrawing nature of the cyanonitroamino group | Influence on the aromaticity of the phthalimide ring |

Exploration of Undiscovered Academic and Potentially Industrial Applications through Interdisciplinary Research

Given the energetic nature suggested by the cyanonitroamino group, initial explorations for applications might focus on materials science, particularly in the field of high-energy materials. However, the phthalimide moiety is a well-known pharmacophore in medicinal chemistry. Therefore, interdisciplinary research could explore potential biological activities of the target compound and its analogues. This would involve collaborations between synthetic chemists, computational chemists, and biologists to investigate its potential as a therapeutic agent, a probe for biological systems, or in the development of novel functional materials. Without any foundational research, all potential applications remain purely theoretical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.